![molecular formula C18H22N6O4 B2688097 N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1219913-74-2](/img/structure/B2688097.png)
N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a piperazine moiety, and a benzo[d][1,3]dioxole structure
Wirkmechanismus
Target of Action
The compound contains a 1,2,3-triazole moiety, which is known to actively contribute in binding to the active site of enzymes . The specific targets of this compound would depend on the exact configuration and other functional groups present in the molecule.
Mode of Action
The 1,2,3-triazole moiety in the compound can promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Compounds containing a 1,2,3-triazole moiety have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the presence of the 1,2,3-triazole moiety, it could potentially have antiviral, anti-inflammatory, or anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the proton conduction promoted by the 1,2,3-triazole moiety could be influenced by the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions.
Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole structure is typically introduced via electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the triazole-piperazine intermediate with the benzo[d][1,3]dioxole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The benzo[d][1,3]dioxole structure can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield partially or fully hydrogenated triazole derivatives.
Substitution: Substitution reactions on the benzo[d][1,3]dioxole ring can produce various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific chemical or physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.
This compound: Similar compounds may include other triazole-containing piperazine derivatives with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazole ring, a piperazine moiety, and a benzo[d][1,3]dioxole structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-22-11-14(20-21-22)18(26)24-8-6-23(7-9-24)5-4-19-17(25)13-2-3-15-16(10-13)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEDXFJXSGPZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
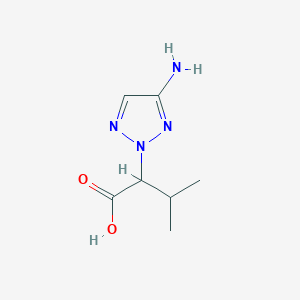
![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)
![3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2688016.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2688021.png)
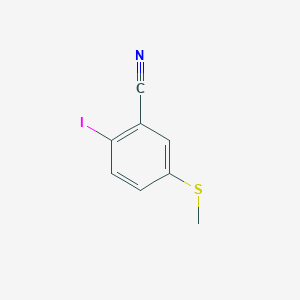
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2688026.png)
![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)
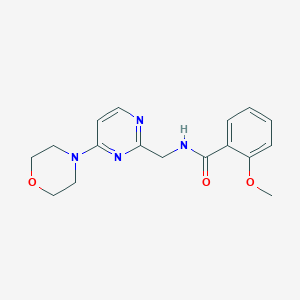

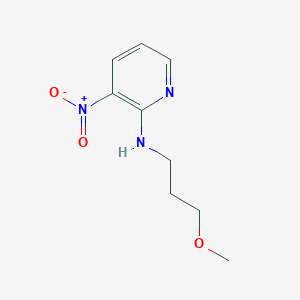
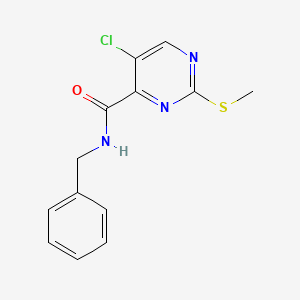
![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)
